molecular formula C11H18N2O2S B3294176 Ethyl 2-(sec-butylamino)-4-methylthiazole-5-carboxylate CAS No. 886497-55-8

Ethyl 2-(sec-butylamino)-4-methylthiazole-5-carboxylate

Cat. No.: B3294176
CAS No.: 886497-55-8
M. Wt: 242.34 g/mol
InChI Key: HDOCOQMXSUHAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(sec-butylamino)-4-methylthiazole-5-carboxylate is a thiazole derivative characterized by a sec-butylamino substituent at position 2 and a methyl group at position 4 of the thiazole ring. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name

ethyl 2-(butan-2-ylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-5-7(3)12-11-13-8(4)9(16-11)10(14)15-6-2/h7H,5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOCOQMXSUHAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=C(S1)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178518
Record name Ethyl 4-methyl-2-[(1-methylpropyl)amino]-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-55-8
Record name Ethyl 4-methyl-2-[(1-methylpropyl)amino]-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyl-2-[(1-methylpropyl)amino]-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(sec-butylamino)-4-methylthiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with sec-butylamine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Formation of the Thiazole Ring: The starting material, 2-aminothiazole, is synthesized by the cyclization of α-haloketones with thiourea.

    Introduction of the sec-Butylamino Group: The 2-aminothiazole is then reacted with sec-butylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the sec-butylamino derivative.

    Esterification: Finally, the sec-butylamino derivative is treated with ethyl chloroformate to introduce the ethyl ester group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(sec-butylamino)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(sec-butylamino)-4-methylthiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(sec-butylamino)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or activation of their function. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Variations

The following table summarizes key structural differences and similarities between Ethyl 2-(sec-butylamino)-4-methylthiazole-5-carboxylate and related compounds:

Compound Name (Substituents at Positions 2 and 4) Position 2 Substituent Position 4 Substituent Key Features
This compound sec-Butylamino Methyl Sterically bulky amino group; potential for enhanced target selectivity
Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate tert-Boc-protected methylamino Methyl Protected amino group for synthetic intermediates; used in CDK9 inhibitor synthesis
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 3-Formyl-4-hydroxyphenyl Methyl Fluorescent probe precursor; ESIPT properties for biothiol detection
Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate 4-Chlorophenyl Methyl Suzuki coupling product; halogenated aryl group for electronic modulation
Ethyl 2-(amidinoamino)-4-methylthiazole-5-carboxylate Guanidino Methyl Basic amidine group; potential for ionic interactions in enzyme inhibition
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 3-Cyano-4-hydroxyphenyl Methyl Key intermediate for febuxostat; cyano group enhances metabolic stability

Physicochemical and Spectral Properties

  • Melting Points: Derivatives with bulky substituents (e.g., coumarin-linked thiazoles in ) exhibit higher melting points (209–222°C) due to rigid structures . The sec-butylamino analog likely has a moderate melting point (~150–180°C).
  • Spectroscopy :
    • IR : NH stretches (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C=N (~1600 cm⁻¹) are common .
    • NMR : Methyl groups at position 4 appear as singlets (δ ~2.5 ppm in ¹H NMR). Aromatic protons in phenyl-substituted derivatives show multiplet patterns (δ ~6.5–8.0 ppm) .

Key Research Findings

Substituent Effects: Bulky groups (e.g., sec-butylamino) enhance target selectivity but may reduce solubility. Electron-withdrawing groups (e.g., cyano, chloro) improve metabolic stability and binding affinity .

Synthetic Efficiency : One-pot reactions (e.g., ) achieve yields >90% for thiazole cores, while cross-coupling reactions () require palladium catalysts and longer reaction times .

Biological Relevance : Thiazole derivatives with hydrogen-bonding substituents (e.g., hydroxyl, amidine) show enhanced interactions with enzymes and receptors .

Biological Activity

Ethyl 2-(sec-butylamino)-4-methylthiazole-5-carboxylate is a thiazole derivative recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C1H13N1O2S\text{C}_1\text{H}_{13}\text{N}_1\text{O}_2\text{S} and a molecular weight of 242.34 g/mol. The compound features a thiazole ring, a carboxylate group, and a sec-butylamino substituent, contributing to its unique properties and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions. Common methods include:

  • Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
  • Introduction of the Carboxylate Group : Employing carboxylic acid derivatives to attach the carboxylate functionality.
  • Sec-Butylamino Substitution : Introducing the sec-butylamino group through nucleophilic substitution reactions.

These synthetic pathways allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In one study, derivatives of thiazole were synthesized and evaluated for their antibacterial effects against various Gram-positive bacteria, showing promising results comparable to established antibiotics like ampicillin .

CompoundAntimicrobial ActivityComparison
This compoundBroad-spectrum activityComparable to ampicillin
Ethyl 2-amino-4-methylthiazole-5-carboxylateEffective against Staphylococcus aureusModerate antifungal activity

Anticancer Activity

This compound has also shown potential in anticancer research. A study evaluated several thiazole derivatives against a panel of tumor cell lines, revealing that certain compounds exhibited significant cytotoxicity . Specifically, compound 9b demonstrated broad-spectrum anticancer activity against 29 out of 60 tested cell lines.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial fatty acid biosynthesis, specifically targeting FabI, which is crucial for bacterial survival .
  • Interference with Cellular Processes : Preliminary studies suggest that it may disrupt cellular processes in cancer cells, leading to apoptosis .

Case Study 1: Antimalarial Screening

In a recent screening for antimalarial compounds, derivatives with structural similarities to this compound were found to inhibit mitochondrial electron transport chain components in Plasmodium falciparum. These findings suggest potential applications in developing new antimalarial therapies .

Case Study 2: Dual Action Antibiotics

Another study focused on developing dual-action antibiotics based on thiazole derivatives, including this compound. The results highlighted its effectiveness against both bacterial infections and cancer cell proliferation, showcasing its versatility as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-(sec-butylamino)-4-methylthiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a thiazole precursor with a sec-butylamine derivative. A common approach includes using coupling agents like EDC·HCl and HOBT in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction optimization may involve adjusting temperature (e.g., starting at 0°C and gradually warming to room temperature) and stoichiometric ratios to improve yield . For analogs, cyclization reactions with dehydrating agents (e.g., POCl₃) under reflux are also reported . Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the crystal structure of this compound determined, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol-chloroform mixtures) and analyzed using a Bruker SMART APEXII CCD diffractometer. Key parameters include space group (e.g., monoclinic P2₁/c), cell dimensions (e.g., a = 12.03 Å, b = 19.44 Å), and refinement using SHELX software. Hydrogen bonding networks (e.g., C–H···O interactions) and dihedral angles between aromatic rings provide structural insights .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer :

  • IR : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, thiazole ring vibrations).
  • NMR : ¹H NMR confirms substituent positions (e.g., methyl groups at δ 2.5–2.7 ppm, ethyl ester protons at δ 4.2–4.4 ppm). ¹³C NMR detects carbonyl carbons (~160–170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 441.90 for a related analog) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity, and what computational tools support SAR analysis?

  • Methodological Answer : Modifying the sec-butylamino group or thiazole substituents alters interactions with biological targets. For example, replacing the ester group with a carboxamide enhances solubility and enzyme affinity. 3D-QSAR models (CoMFA/CoMSIA) correlate steric/electrostatic fields with antimicrobial activity. Docking studies (e.g., AutoDock Vina) predict binding modes to targets like Hsp90 or bacterial enzymes .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Methodological Answer : Discrepancies in dihedral angles or hydrogen-bonding patterns across studies may arise from crystallization solvents or temperature. Re-refining raw diffraction data (e.g., using SHELXL) and comparing anisotropic displacement parameters (Ueq) can validate structural models. For example, planar deviations in the pyrazole ring (<0.001 Å) confirm rigidity, while flexible side chains exhibit higher thermal motion .

Q. What strategies mitigate challenges in reproducing synthetic yields or purity for this compound?

  • Methodological Answer : Batch variability often stems from impurities in starting materials (e.g., sec-butylamine isomers). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity. Reaction monitoring via in situ FTIR or LC-MS identifies intermediates. For scale-up, flow chemistry reduces side reactions .

Q. How does this compound interact with biological targets at the molecular level, and what assays validate these mechanisms?

  • Methodological Answer : Mechanistic studies include:

  • Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based Hsp90 ATPase activity) with IC₅₀ determination.
  • Antimicrobial Testing : Broth microdilution (MIC against S. aureus or E. coli) and time-kill assays.
  • Cellular Uptake : Confocal microscopy with fluorescently tagged analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(sec-butylamino)-4-methylthiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(sec-butylamino)-4-methylthiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.